(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-7-8-4-5-11(6-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZVFCZQFPOALY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCN(C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyrrolidine ring and an α,β-unsaturated carbonyl moiety, which are critical for its biological interactions.
The biological activity of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the pyrrolidine moiety enhances its ability to modulate enzyme activities and receptor interactions.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, potentially reducing cytokine release in immune responses .
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways. This interaction could lead to therapeutic effects in conditions such as inflammation and viral infections .
Antiviral Properties
Research indicates that compounds similar to (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid exhibit antiviral activity. For instance, derivatives have been investigated for their efficacy against viral pathogens by disrupting viral replication processes .
Anti-inflammatory Effects
The compound's ability to inhibit cytokine secretion suggests potential applications in treating inflammatory diseases. In vitro studies demonstrated that it could significantly reduce the levels of pro-inflammatory cytokines like IL-1β and IL-18 without affecting other cytokines such as TNF-α and IL-6 .
Case Studies
Several studies highlight the biological effects of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid:
- Study on Cytokine Release : In a controlled experiment using peripheral blood mononuclear cells, the compound was shown to inhibit the secretion of IL-1β and IL-18 by up to 70% at concentrations as low as 10 µM. This suggests a strong anti-inflammatory potential .
- Animal Model Research : In vivo studies indicated that administration of the compound reduced disease severity in models of rheumatoid arthritis by inhibiting inflammatory mediators. This aligns with its mechanism as a cytokine inhibitor .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid, it is useful to compare it with structurally similar compounds:
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid suggest potential interactions with biological targets, making it of interest in drug design and development. The pyrrolidine moiety can enhance binding affinity to various receptors, which is crucial for therapeutic efficacy.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. In vitro studies have shown that modifications to the pyrrolidine ring can enhance anticancer properties, suggesting that (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid might also possess such activity.
| Compound | Activity | Reference |
|---|---|---|
| Similar Pyrrolidine Derivative | Selective toxicity against HeLa cells | |
| Methoxy-substituted Compound | Enhanced solubility and reactivity |
Antimicrobial Research
The compound's structural features may confer antimicrobial properties. Preliminary studies indicate that derivatives of similar compounds have shown significant activity against pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study published in MDPI established a correlation between structural modifications and antimicrobial potency. The findings suggested that the methoxymethyl group could play a role in enhancing the compound's activity against gram-positive bacteria.
Enzyme Inhibition Studies
(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.
Synthetic Applications
The synthesis of (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid can be approached through several methods, highlighting its versatility in organic synthesis.
Synthetic Routes
- Michael Addition Reactions : Utilizing nucleophilic addition to α,β-unsaturated carbonyl compounds.
- Pyrrolidine Ring Formation : Employing cyclization strategies to form the pyrrolidine structure from appropriate precursors.
These synthetic methodologies not only provide insights into the compound's chemical behavior but also pave the way for developing new derivatives with enhanced properties.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Findings
Substituent Impact on Reactivity and Bioactivity: The methoxymethyl group in the target compound likely improves solubility and binding interactions compared to the unsubstituted pyrrolidine analog . This aligns with trends observed in acetylamino-substituted analogs, where substituents modulate reduction potentials and double bond activation . The 3-chlorophenyl analog exhibits stronger electron-withdrawing effects, which may enhance acidity and reactivity in conjugate additions compared to the target compound’s electron-donating methoxymethyl group .
Pharmacological Potential: The acetylamino-substituted analog (S-1360) demonstrates HIV-1 integrase inhibition, suggesting that the target compound’s pyrrolidine moiety could be optimized for similar antiviral activity . Spiroindoline and imidazoline derivatives (e.g., spironolactone) are effective antihypertensives, indicating that the target’s pyrrolidine scaffold may hold promise in cardiovascular therapeutics .
Antimicrobial Activity :
- PDCApy, though structurally distinct (pyrazine core), inhibits V. cholerae growth at 25 µM . The target compound’s α,β-unsaturated carbonyl group may similarly interact with microbial enzymes, warranting further study.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves coupling a pyrrolidine derivative bearing a methoxymethyl substituent with an activated (E)-4-oxobut-2-enoic acid or its equivalent. The key step is the formation of the amide or amine linkage between the pyrrolidine nitrogen and the enoic acid moiety.
Activation of (E)-4-oxobut-2-enoic acid Derivative
To enable efficient coupling, the carboxylic acid group of (E)-4-oxobut-2-enoic acid is activated using carbodiimide coupling reagents such as:
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC)
- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Activation is often performed in an aprotic solvent like dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) at low temperature (0°C) or room temperature to avoid side reactions.
Coupling Reaction with Pyrrolidine Derivative
The nucleophilic amine, 3-(methoxymethyl)pyrrolidine, is added to the activated acid intermediate, often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Typical conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM), sometimes with DMF |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 3 hours |
| Catalysts/Additives | DMAP (catalytic), base such as DIEA (N,N-diisopropylethylamine) |
| Work-up | Extraction with aqueous sodium bicarbonate, organic phase evaporation, silica gel chromatography |
Yields reported in similar coupling reactions range from 60% to 70%, indicating moderate to good efficiency.
Representative Experimental Procedure
A documented example for a closely related compound synthesis is as follows:
- To a solution of monomethyl fumarate (analogous to the enoic acid moiety) in DCM at 0°C, EDAC (1.2 equivalents) and DMAP (catalytic) are added.
- 3-(methoxymethyl)pyrrolidine (1 equivalent) is introduced to the activated mixture.
- The reaction is stirred for 1 hour at 0°C to room temperature.
- After completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and extracted with DCM.
- The organic layer is dried and concentrated.
- The crude product is purified by silica gel column chromatography using DCM/methanol (70:1 v/v) as eluent.
- Yield obtained is approximately 62%.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Acid activation | EDAC (1.2 eq), DMAP (catalytic), DCM, 0°C | Activated intermediate | Mild conditions to preserve stereochemistry |
| Coupling with amine | 3-(methoxymethyl)pyrrolidine (1 eq), RT, 1-3 h | Amide formation | Efficient nucleophilic substitution |
| Work-up | Saturated NaHCO3 wash, DCM extraction | Crude product | Removes acidic by-products |
| Purification | Silica gel chromatography, DCM:MeOH=70:1 | Pure compound | Removes impurities, isolates product |
| Overall yield | - | ~62% | Moderate yield typical for amide coupling |
Additional Notes on Related Synthetic Methods
- Alternative coupling agents such as HATU/HOAT with DIEA base in DCM/DMF solvent systems have been employed for similar compounds, yielding comparable results (~62% yield).
- The stereochemistry of the pyrrolidine ring is often controlled by using protected amino acid derivatives in the precursor stage.
- Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Purification by preparative HPLC may be used for final product isolation when high purity is required.
Summary of Research Findings
- The use of carbodiimide-based coupling agents (EDAC, HATU) in combination with catalytic DMAP and aprotic solvents is the most reliable method for preparing (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid.
- Reaction conditions favor low temperature initiation to minimize side reactions and maintain the (2E) configuration of the enoic acid.
- Yields are moderate (~60-65%) with straightforward work-up and purification protocols.
- The methodology is robust and adaptable for scale-up with appropriate solvent and reagent adjustments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with α,β-unsaturated carbonyl intermediates. For example, analogous compounds like (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid are synthesized via Claisen-Schmidt condensation or Michael addition, using DMF as a solvent and controlled stoichiometry of reagents (e.g., 1:1 molar ratio of amine to carbonyl compound) . Optimization may include temperature control (e.g., 0–5°C for exothermic steps), pH adjustments to stabilize intermediates, and purification via recrystallization or column chromatography. Yield improvements often require iterative adjustments to reaction time and catalyst loading (e.g., NADPH-dependent enzymatic steps for stereochemical control) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : Compare chemical shifts with literature data for analogous compounds (e.g., δ ~5.8–6.3 ppm for α,β-unsaturated protons, δ ~170–175 ppm for carbonyl carbons) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm. Confirm molecular weight via ESI-TOF (e.g., [M+H]+ expected for C11H16NO4: 242.11) .
- Elemental Analysis : Validate empirical formula compliance (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What are the recommended handling and storage protocols to prevent degradation?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to avoid oxidation and photodegradation. Use gloves (nitrile, inspected for integrity) and face shields during handling, as recommended for structurally similar α,β-unsaturated acids . Degradation studies for related compounds suggest stability in dry DMSO or ethanol for ≤6 months .
Advanced Research Questions
Q. How should researchers address contradictory NMR or crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical variations or solvent effects. For example, if observed NMR shifts deviate from literature:
- Re-examine solvent choice (DMSO-d6 vs. CDCl3) and concentration effects.
- Perform X-ray crystallography to resolve stereochemistry, as seen in analogs like (E)-4-(1H-indol-3-yl)-2-oxobut-3-enoic acid .
- Use dynamic NMR (variable-temperature experiments) to assess conformational flexibility .
Q. What experimental strategies can elucidate the stereochemical impact on reactivity or biological activity?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients .
- Kinetic Studies : Compare reaction rates of (2E) vs. (2Z) isomers under identical conditions (e.g., catalytic hydrogenation or enzymatic reduction) .
- Docking Simulations : Model interactions with biological targets (e.g., enzymes) to predict stereospecific binding .
Q. How does the compound’s stability vary under physiological pH or temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC. Acidic conditions may hydrolyze the pyrrolidine-methoxymethyl group .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., ∆H of ~200–250°C for similar α,β-unsaturated acids) .
Q. What advanced analytical methods are suitable for studying metabolite formation or degradation pathways?
- Methodological Answer :
- LC-HRMS/MS : Identify metabolites in biological matrices (e.g., liver microsomes) using fragmentation patterns and accurate mass (<5 ppm error) .
- Isotopic Labeling : Track 13C/15N-labeled analogs to trace metabolic pathways .
- Computational Tools : Use software like MetaSite to predict Phase I/II metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
